molecular formula C16H25BO2S B2398008 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester CAS No. 2246858-23-9

4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester

Cat. No.: B2398008
CAS No.: 2246858-23-9
M. Wt: 292.24
InChI Key: RWXOJPUWDLXNJQ-UHFFFAOYSA-N
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Description

4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester, and the phenyl ring is substituted with an S-propylthiomethyl group. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and bioresponsive materials due to its stability and reversible diol-binding properties . The pinacol ester moiety enhances solubility in organic solvents and reduces hydrolysis rates compared to unprotected boronic acids, making it suitable for applications requiring controlled release or environmental sensitivity .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2S/c1-6-11-20-12-13-7-9-14(10-8-13)17-18-15(2,3)16(4,5)19-17/h7-10H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXOJPUWDLXNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester typically involves the borylation of an aryl halide precursor. One common method is the Ir-catalyzed borylation of arenes, followed by the oxidative cleavage of the pinacol boronates . The reaction conditions often include the use of iridium catalysts and pinacol as the boron source, with the reaction being carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts are often recycled to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Boronic acids and their derivatives, including 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester, have been extensively studied for their biological activities. They exhibit significant potential in:

  • Anticancer Activity : Boronic acids have been shown to inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in tumor cells. For instance, studies indicate that certain boronic acid derivatives can selectively target cancerous tissues while sparing normal cells .
  • Antibacterial and Antiviral Properties : Research has demonstrated that boronic acids can disrupt bacterial cell walls and inhibit viral replication. Their mechanism often involves targeting specific enzymes crucial for bacterial survival or viral lifecycle .
  • Sensor Development : Boronic acids are utilized in the design of sensors for glucose monitoring and other biochemical applications due to their ability to form reversible covalent bonds with diols. This property allows for the detection of specific biomolecules in complex mixtures .

Organic Synthesis

In organic chemistry, this compound serves as a critical building block:

  • Cross-Coupling Reactions : This compound is commonly employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts, facilitating the formation of carbon-carbon bonds .
  • Functionalization of Oligonucleotides : Recent studies highlight the use of boronic acids in modifying oligonucleotides for therapeutic applications. The selective introduction of boronic acid moieties into DNA or RNA can enhance their stability and functionality, making them suitable for gene therapy and RNA interference techniques .

Materials Science

The unique properties of this compound extend to materials science:

  • Polymer Chemistry : Boronic acids are used to create dynamic covalent bonds within polymer networks, leading to materials with self-healing properties and enhanced mechanical strength. These materials can respond to environmental stimuli, making them suitable for applications in smart coatings and drug delivery systems .
  • Nanotechnology : The compound's ability to form complexes with various metals allows it to be used in the synthesis of nanoparticles with tailored properties for catalysis and drug delivery applications .

Case Study 1: Anticancer Drug Development

A study investigated the efficacy of a series of boronic acid derivatives, including this compound, against prostate cancer cells. The results demonstrated that these compounds significantly inhibited cell proliferation through proteasome inhibition pathways.

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic route involving Suzuki-Miyaura coupling, researchers successfully utilized this compound as a key reagent to produce complex biaryl structures that are precursors for pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiomethyl Derivatives

Several phenylboronic acid pinacol esters with thiomethyl-based substituents have been synthesized, differing in alkyl chain length or functional groups:

Compound Name Substituent Key Properties/Applications References
4-(S-Propylthiomethyl)phenylboronic acid S-Propylthiomethyl Lipophilicity, ROS-triggered drug release
4-(Thiomethyl)phenylboronic acid (SA-PeroxyTCN-1) Thiomethyl H₂S delivery, moderate yield (36%)
4-(Thiomethyl)phenylboronic acid (SA-PeroxyDTCN-1) Thiomethyl (modified synthesis) Higher yield (62%), optimized NMR data
4-(S-Butylthiomethyl)phenylboronic acid S-Butylthiomethyl Increased hydrophobicity
4-(S-Isopropylthiomethyl)phenylboronic acid S-Isopropylthiomethyl Steric effects on reactivity

Key Observations :

  • Synthesis Efficiency : SA-PeroxyDTCN-1 (62% yield) outperforms SA-PeroxyTCN-1 (36%) due to optimized reaction conditions using 4-fluorophenyl thiochloroformate .
  • Commercial Availability : 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is priced at $500/250 mg (95% purity), comparable to other thiomethyl derivatives .

Functional Group Modifications

Hydroxymethyl vs. Aminomethyl Derivatives
Compound Name Functional Group Applications References
4-(Hydroxymethyl)phenylboronic acid pinacol ester Hydroxymethyl ROS-responsive nanocarriers, glucose sensing
4-(Aminomethyl)phenylboronic acid pinacol ester Aminomethyl Precursor for fluorescein conjugates

Key Differences :

  • Reactivity: The hydroxymethyl derivative forms stable conjugates with cyclodextrins for targeted drug delivery (e.g., OX-βCD nanoparticles in atherosclerosis therapy) . In contrast, the aminomethyl variant serves as a versatile intermediate for fluorescent probes and heterocyclic synthesis .
  • Solubility: Hydroxymethyl derivatives exhibit better aqueous compatibility, while aminomethyl derivatives require organic solvents for reactions .
Carboxylic Acid and Ureido Derivatives
Compound Name Functional Group Applications References
4-Carboxyphenylboronic acid Carboxylic acid pH/ROS dual-responsive polymers
4-(3,3-Dimethylureido)phenylboronic acid pinacol ester Ureido Stabilized boronates for catalysis


Key Differences :

  • Environmental Sensitivity : Carboxylic acid derivatives enable pH-responsive behavior in polymers, whereas ureido groups enhance stability in catalytic applications .

Solubility and Stability

  • Solubility : Pinacol esters generally exhibit high solubility in acetone, THF, and dichloromethane due to the pinacol group . For example, phenylboronic acid pinacol ester dissolves readily even at low temperatures, unlike its parent acid .
  • Hydrolysis Resistance : Hindered cyclic esters (e.g., pinacol) resist hydrolysis better than acyclic esters, retaining bioactivity in aqueous environments .

Drug Delivery Systems

  • ROS-Responsive Release: 4-(Hydroxymethyl)phenylboronic acid pinacol ester is integrated into cyclodextrin-based nanoparticles for H₂O₂-triggered antibiotic release (e.g., moxifloxacin) .
  • Dual Sensitivity : Thiomethyl derivatives like 4-(S-Propylthiomethyl)phenylboronic acid enable ROS/pH dual-responsive systems, releasing therapeutics in inflammatory environments .

Sensing and Diagnostics

  • Glucose Monitoring : Hydroxymethyl derivatives bind diols reversibly, forming the basis for glucose sensors .
  • Molecular Probes: Aminomethyl variants are functionalized with fluorescein for detecting biomolecules in cellular studies .

Biological Activity

4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester (CAS No. 2246858-23-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a propylthiomethyl group and a pinacol ester moiety, contributing to its reactivity and interaction with biological systems.

The compound can be synthesized through various chemical reactions, typically involving the reaction of 4-(S-propylthiomethyl)phenylboronic acid with pinacol. Its chemical formula is C13H19BOSC_{13}H_{19}BOS, and it exhibits high solubility in organic solvents, which enhances its applicability in biological studies.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacteria. The mechanism may involve the inhibition of bacterial RNA polymerase, disrupting protein synthesis and leading to cell death.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various cellular models. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines .
  • Potential as a Therapeutic Agent : Ongoing research is exploring its potential use as a therapeutic agent for conditions such as cancer and diabetes. The ability of boronic acids to interact with biological targets makes them suitable candidates for drug development .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy of 4-(S-Propylthiomethyl)phenylboronic acid against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess antibacterial activity.
    • Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
  • Study on Anti-inflammatory Mechanisms :
    • Objective : To investigate the anti-inflammatory effects on L929 fibroblast cells.
    • Methodology : Cells were treated with varying concentrations of the compound, followed by stimulation with lipopolysaccharide (LPS).
    • Results : The treatment resulted in decreased levels of TNF-α and IL-6, suggesting that the compound effectively mitigates inflammatory responses.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Potential therapeutic useModulation of disease pathways

The proposed mechanism of action for 4-(S-Propylthiomethyl)phenylboronic acid involves its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with cell surface receptors, influencing signal transduction pathways that regulate inflammation and immune responses .

Q & A

Q. What are the standard synthetic routes for preparing 4-(S-propylthiomethyl)phenylboronic acid, pinacol ester, and how is the pinacol ester group stabilized during synthesis?

The compound is typically synthesized via a multi-step procedure. A common approach involves oxidative cleavage of the pinacol ester using NaIO₄ in a THF/water/HCl mixture, followed by functionalization (e.g., thioureido or acetyl group introduction). The pinacol ester enhances stability by protecting the boronic acid from hydrolysis, enabling easier handling in organic solvents . Post-synthesis, purification often involves vacuum distillation, ethanol dissolution, and filtration to remove inorganic salts .

Q. How does solvent choice affect the solubility of this pinacol ester derivative, and what empirical data supports this?

The pinacol ester group significantly improves solubility compared to the parent boronic acid. For example, solubility temperatures in acetone, cyclohexane, and water have been experimentally determined (Fig. 3 in ). Wilson equation correlations show high miscibility in polar aprotic solvents (e.g., THF) even at low temperatures, while limited solubility in non-polar solvents like cyclohexane necessitates solvent screening for reaction optimization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Avoiding skin/eye contact (use PPE, rinse with water for ≥15 minutes upon exposure) .
  • Storing in sealed containers under dry, refrigerated conditions to prevent ester hydrolysis .
  • Using inert atmospheres during reactions to mitigate oxidative side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during Suzuki-Miyaura cross-coupling reactions?

Reactivity inconsistencies often arise from steric/electronic effects of the S-propylthiomethyl group. For example, the amino group in analogs like 4-amino-2-methylphenylboronic acid pinacol ester alters electronic density, affecting coupling efficiency. To address this:

  • Optimize Pd catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
  • Adjust base strength (e.g., K₂CO₃ for mild conditions, CsF for sterically hindered substrates) .
  • Monitor reaction progress via TLC or NMR to identify intermediates or side products .

Q. What mechanistic insights explain the compound’s ROS-responsive behavior in biomedical applications?

The pinacol ester undergoes ROS-mediated cleavage (e.g., by H₂O₂ or ONOO⁻), releasing the boronic acid and unmasking a phenol group. This triggers a self-immolative reaction, enabling controlled drug release or probe activation (Fig. 1b in ). Kinetic studies using fluorescence assays or HPLC can quantify ROS sensitivity, with rate constants dependent on substituent electronic effects .

Q. How do structural analogs of this compound compare in stability and reactivity for drug delivery systems?

Comparative studies () reveal:

  • 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester : Higher hydrolytic stability due to steric shielding of the boronate.
  • 4-Acetylphenylboronic acid pinacol ester : Enhanced electron-withdrawing effects accelerate Suzuki coupling but reduce ROS sensitivity.
  • 4-(Hydroxymethyl)phenylboronic acid pinacol ester : Superior diol-binding affinity for glucose-sensing applications .

Q. What analytical strategies validate the compound’s purity and structural integrity post-synthesis?

  • ¹H/¹³C NMR : Confirm boronate ester peaks (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane signals at δ 1.0–1.3 ppm) and absence of hydrolyzed boronic acid .
  • HRMS : Verify molecular ion peaks (e.g., [M+H⁺] for C14H19BO3 at m/z 246.11) .
  • Solubility profiling : Compare experimental vs. Wilson equation-predicted values to detect impurities .

Methodological Considerations

Q. How can researchers optimize yields in multi-step syntheses involving this compound?

  • Step 1 (Ester cleavage) : Use excess NaIO₄ (1.2 equiv.) in THF/H₂O/HCl to ensure complete boronic acid release .
  • Step 2 (Functionalization) : For acetyl or thioureido derivatives, employ anhydrous conditions (e.g., DCM, TEA) to prevent ester hydrolysis. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Troubleshooting low yields : Monitor pH during aqueous workups (target pH 7–8) to avoid boronate precipitation .

Q. What computational tools predict the compound’s reactivity in novel reaction systems?

  • Density Functional Theory (DFT) : Models charge distribution at the boron center to predict Suzuki coupling efficiency .
  • Molecular Dynamics (MD) : Simulates diol-binding kinetics for glucose sensor design .

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